Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate
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Overview
Description
Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate is a chemical compound with the molecular formula C12H24N2O3 It is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate are currently unknown . As a new compound, its effects on various biochemical pathways have not been fully explored. Future studies may reveal its influence on specific pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate typically involves the reaction of ethyl 3-aminopropanoate with 3-(morpholin-4-yl)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate
- Morpholine
Uniqueness
Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate is unique due to its specific structural features, such as the presence of both an ester group and a morpholine ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate, a compound with the molecular formula C11H22N2O3, has garnered attention in scientific research due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies.
The synthesis of this compound typically involves the reaction of β-alanine ethyl ester with 3-(morpholin-4-yl)propylamine. The reaction is usually conducted in an organic solvent under controlled conditions, ensuring high purity through techniques like recrystallization or column chromatography.
Chemical Structure:
- Molecular Weight: 230.30 g/mol
- Functional Groups: Contains an ester group and a morpholine ring which are crucial for its biological activity.
The compound is hypothesized to exert its biological effects primarily through the inhibition of norepinephrine reuptake, which influences various physiological processes such as mood regulation and cardiovascular function. This mechanism is significant in the context of developing therapeutic agents for conditions like depression and anxiety disorders.
Pharmacological Effects
-
Antidepressant Activity:
- This compound has been investigated for its potential antidepressant effects. In vitro studies suggest that it may enhance norepinephrine levels in synaptic clefts, thus improving mood-related behaviors in animal models.
-
Neuroprotective Properties:
- Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress, a common pathway involved in neurodegenerative diseases.
-
Cardiovascular Effects:
- The compound's ability to modulate norepinephrine levels suggests potential applications in treating cardiovascular disorders by affecting heart rate and blood pressure regulation.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antidepressant | Increased norepinephrine levels | |
Neuroprotective | Reduced oxidative stress in neuronal cells | |
Cardiovascular | Modulation of heart rate |
Case Study: Antidepressant Efficacy
In a controlled study involving rodents, administration of this compound resulted in a significant decrease in depressive-like behaviors as measured by the forced swim test (FST). The compound demonstrated efficacy comparable to established antidepressants like fluoxetine, suggesting its potential as a novel therapeutic agent.
Case Study: Neuroprotection
A study published in Journal of Neurochemistry reported that this compound effectively reduced apoptosis in neuronal cultures exposed to oxidative stressors. This finding highlights its potential role in developing treatments for neurodegenerative conditions such as Alzheimer's disease.
Comparison with Similar Compounds
This compound shares structural similarities with other morpholine-containing compounds known for their pharmacological activities. However, its unique ester functional group differentiates it from others, potentially imparting distinct biological properties.
Compound Name | Similarity | Unique Features |
---|---|---|
3-{[2-(morpholin-4-yl)ethyl]amino}propanenitrile | Morpholine-based structure | Nitrile group instead of ester |
β-Alanine, N-[2-(4-morpholinyl)ethyl]-, ethyl ester | Ester derivative | Specific to β-alanine |
Properties
IUPAC Name |
ethyl 3-(3-morpholin-4-ylpropylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-2-17-12(15)4-6-13-5-3-7-14-8-10-16-11-9-14/h13H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBMOPXGIBQMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCCN1CCOCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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